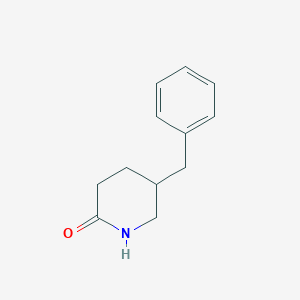

5-Benzylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-6-11(9-13-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHPKADKGCQGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906624-61-1 | |

| Record name | 5-benzylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 5-Benzylpiperidin-2-one and Related Piperidin-2-ones

The formation of the this compound scaffold relies on established and innovative methods for constructing the piperidin-2-one heterocyclic system. These strategies often involve either forming the ring from an acyclic precursor that already contains the benzyl (B1604629) group or adding the benzyl group after the ring has been formed.

Cyclization Reactions in Piperidin-2-one Synthesis

Several key cyclization strategies are employed to construct the piperidin-2-one ring, which is a type of cyclic amide or lactam.

Catalytic Hydrogenation of Pyridones: A prevalent method for synthesizing piperidin-2-ones is the catalytic hydrogenation of corresponding substituted 2-pyridones. This approach reduces the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring. researchgate.net Various catalysts can be employed, with platinum oxide (PtO2) being a common choice, often used in solvents like acetic acid under hydrogen pressure. researchgate.netresearchgate.net The conditions can be optimized to achieve high yields and selectivity. researchgate.net

Reductive Amination: Intramolecular reductive amination is a powerful tool for forming the piperidine ring. researchgate.net This process typically involves the cyclization of a linear amino-aldehyde or amino-ketone. mdpi.comnih.gov For instance, a dicarbonyl compound can undergo a double reductive amination with an amine source, like ammonia (B1221849) or benzylamine (B48309), to directly form the piperidine skeleton in a "one-pot" reaction. chim.it The reaction proceeds through an imine intermediate which is then reduced. researchgate.netpearson.com

Aza-Michael Addition: The intramolecular aza-Michael addition is a key reaction for carbon-nitrogen bond formation and is widely used to create nitrogen-containing heterocycles like piperidin-2-ones. ntu.edu.sgrsc.orgresearchgate.net This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to cyclization. ntu.edu.sg The process can be catalyzed by bases or Lewis acids to facilitate the reaction, especially when less nucleophilic N-protected amines are used. researchgate.net

Dieckmann Condensation: While primarily used for synthesizing piperidine-2,4-diones, the Dieckmann condensation represents a fundamental cyclization strategy. ucl.ac.ukresearchgate.net This intramolecular Claisen condensation of a diester forms a cyclic β-ketoester, which can be a versatile intermediate for further transformations into various piperidone structures. ucl.ac.ukyoutube.comyoutube.com

The following table summarizes typical conditions for these cyclization reactions.

Table 1: Overview of General Cyclization Reactions for Piperidin-2-one Synthesis| science Reaction Type | biotech Typical Substrate | thermostat Key Reagents/Catalysts | biotech Product Type | info Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted 2-Pyridone | H₂, PtO₂ (Adams' catalyst), Rh/C | Piperidin-2-one | researchgate.netyoutube.com |

| Reductive Amination | Dicarbonyl Compound (e.g., keto-aldehyde) + Amine | NaBH₃CN, H₂/Catalyst | Piperidine | nih.govchim.it |

| Aza-Michael Addition | Acyclic α,β-Unsaturated Amide | Base (e.g., NaH), Lewis Acid (e.g., LiCl) | Piperidin-2-one | ntu.edu.sgresearchgate.net |

| Dieckmann Condensation | Diester | Strong Base (e.g., NaH, NaOEt) | Cyclic β-Ketoester | ucl.ac.ukyoutube.com |

Strategies for Introducing the Benzyl Moiety

The benzyl group at the C5 position can be incorporated either before or during the ring-forming step.

One common approach is to start with a precursor that already contains the benzyl group. For example, in a reductive amination approach, a 3-benzyl-substituted dicarbonyl compound can be cyclized with an amine source to yield the 5-benzylpiperidine ring.

Alternatively, a double Michael addition strategy can be employed. In this method, benzylamine is reacted with a suitable 1,4-diene derivative. koreascience.or.kr The reaction involves an initial intermolecular Michael addition of benzylamine, followed by an intramolecular cyclization to form the piperidine ring, installing the benzyl group on the nitrogen atom and other substituents at the 3 and 5 positions. koreascience.or.kr

Synthesis of Substituted this compound Analogues

The this compound scaffold can be further functionalized to create a diverse range of analogues. This can involve modifications to the piperidine ring itself or to the pendant benzyl group.

Modifications on the Piperidin-2-one Ring

Once the this compound core is formed, additional substituents can be introduced onto the heterocyclic ring. One strategy involves the deprotonation of the ring using a strong base, such as sec-butyllithium, to create a nucleophilic carbon center, which can then react with various electrophiles like alkyl halides (e.g., dimethyl sulfate) for methylation. youtube.com Such reactions can often proceed with high diastereoselectivity, depending on the existing stereochemistry and reaction conditions. youtube.com

Derivatization of the Benzyl Moiety

The benzyl group offers another site for chemical modification. Analogues with substituents on the aromatic ring of the benzyl group are typically synthesized by starting with an appropriately substituted raw material. For example, a synthesis could begin with a substituted benzyl halide or a substituted benzaldehyde (B42025) to build the acyclic precursor needed for cyclization. nih.govmdpi.com This ensures the desired substitution pattern on the final molecule. For instance, analogues with methoxy (B1213986) or chloro groups on the benzyl ring have been synthesized using this approach. nih.gov

The following table presents examples of synthesized analogues with derivatization on the benzyl moiety.

Table 2: Examples of Synthesized 5-(Substituted Benzyl) Analogues| category Parent Scaffold | functions Substituent on Benzyl Ring | biotech Synthetic Approach | info Reference |

|---|---|---|---|

| (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione | 2-Bromo | Condensation using (2-Bromobenzyl)-1H-indole-3-carbaldehyde | nih.gov |

| (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione | 4-Methoxy | Condensation using (4-Methoxybenzyl)-1H-indole-3-carbaldehyde | nih.gov |

| (1-Benzylpiperidin-4-yl)(dihydroisoquinolinyl)methanone | Various (e.g., F, Cl, Br, NO₂) | Reaction with substituted benzyl chlorides | mdpi.com |

Stereoselective Synthesis Approaches

The C5 carbon in this compound is a stereocenter, making stereoselective synthesis a critical aspect for accessing enantiomerically pure compounds.

Chiral Auxiliaries: One effective method involves using a chiral auxiliary. For example, employing a chiral amine like (S)-α-phenylethylamine as the nitrogen source in a cyclization reaction can lead to the formation of diastereomeric piperidone products. kcl.ac.ukacs.org These diastereomers can often be separated by standard chromatographic techniques, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched piperidone. kcl.ac.uk

Asymmetric Catalysis: Organocatalysis provides a powerful route for enantioselective synthesis. For example, an asymmetric aza-Michael/Michael cyclization cascade reaction using a chiral squaramide catalyst can produce spiro-oxindole piperidin-2-one derivatives with excellent yields and high stereoselectivities (up to >20:1 dr and 99% ee). acs.orgacs.org Similarly, chiral rhodium complexes have been used to catalyze the addition of nucleophiles to activated pyridines, yielding non-racemic products that can be hydrogenated to chiral piperidines. youtube.com

Substrate Control: Diastereoselectivity can also be achieved through substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. Reductive cyclization of amino acetals prepared via a diastereoselective Mannich reaction is one such strategy, where the stereochemistry established in the first step is retained during the ring closure. nih.gov

Preparation of Polyhydroxylated 6-N-Benzylpiperidin-2-one Structures

The construction of polyhydroxylated 6-N-benzylpiperidin-2-one scaffolds often leverages the rich stereochemical information embedded within carbohydrate starting materials. These approaches provide a direct route to enantiomerically pure piperidinones, which are otherwise challenging to synthesize.

Utilizing N-Benzylaminoglycosides as Precursors

A key strategy for the synthesis of polyhydroxylated 6-N-benzylpiperidin-2-ones involves the transformation of N-benzylaminoglycosides. researchgate.net These precursors, derived from readily available sugars, contain the necessary carbon framework and stereocenters that can be translated into the target piperidinone ring system. The general approach involves the oxidation of the primary alcohol at C-6 of the sugar to a carboxylic acid, followed by intramolecular amidation with the N-benzylamino group to form the desired δ-lactam (piperidin-2-one) ring.

An illustrative example is the synthesis of a selectively protected polyhydroxylated 6-N-benzylpiperidin-2-one from a precursor derived from diacetone-D-glucose. This transformation highlights the utility of carbohydrate-derived starting materials in accessing complex heterocyclic structures. The inherent stereochemistry of the sugar precursor directly influences the stereochemical outcome of the final piperidinone product.

One specific instance reported in the literature is the synthesis of N-benzyl-(3S,4S,5S,6S)-5-benzoyloxy-4-benzyloxy-3-hydroxy-6-(N-benzyl,N-methyl)piperidin-2-one. This compound was synthesized from an N-benzylaminoglycoside precursor, demonstrating the feasibility of this synthetic route.

Furthermore, research has described the synthesis of 2-acetamido-5-amino-3,4,6-tri-O-benzyl-2,5-dideoxy-D-glucono-1,5-lactam. This synthesis proceeded from an N-acetylglucosamine-derived lactone, which was first subjected to ammonolysis. The resulting hydroxy amide underwent oxidation, followed by an acid-catalyzed isomerization and reductive dehydroxylation to yield the target lactam. This multi-step process underscores the chemical manipulations required to convert a carbohydrate-based precursor into a functionalized piperidinone.

These synthetic endeavors showcase that N-benzylaminoglycosides are viable and effective precursors for the construction of polyhydroxylated 6-N-benzylpiperidin-2-one structures. The resulting compounds are valuable intermediates that can be further elaborated, for instance, through reduction to form differently protected 1,5-dideoxy-1,5-imino-D-xylitol derivatives. researchgate.net

Stereochemical Control in Polyhydroxylation

Achieving a high degree of stereochemical control is paramount in the synthesis of polyhydroxylated piperidines, as the biological activity of these molecules is often highly dependent on their three-dimensional structure. The stereochemistry of the final product is largely dictated by the inherent chirality of the starting material, typically a carbohydrate, and the stereoselectivity of the key chemical transformations.

In the context of synthesizing polyhydroxylated 6-N-benzylpiperidin-2-ones from N-benzylaminoglycosides, the stereocenters present in the sugar precursor are generally retained during the synthetic sequence. The cyclization to form the piperidinone ring occurs through an intramolecular reaction that preserves the existing stereochemical information.

The choice of protecting groups for the hydroxyl functionalities on the carbohydrate precursor can also play a crucial role in directing the stereochemical outcome of certain reactions. While not extensively detailed in the direct synthesis of 6-N-benzylpiperidin-2-ones from N-benzylaminoglycosides, the influence of protecting groups on the stereoselectivity of glycosylation and other transformations in carbohydrate chemistry is a well-established principle. For instance, participating protecting groups can influence the formation of specific stereoisomers by forming transient cyclic intermediates.

While these specific dihydroxylation methods are more commonly applied to the synthesis of polyhydroxylated piperidines from non-carbohydrate precursors, the underlying principles of stereochemical control through reagent choice and substrate conformation are broadly applicable in the synthesis of complex chiral molecules. In the case of N-benzylaminoglycoside-derived piperidinones, the primary method of stereocontrol lies in the selection of a chiral starting material with the desired absolute stereochemistry.

Medicinal Chemistry and Pharmacological Relevance

5-Benzylpiperidin-2-one as a Privileged Structure in Drug Design

The concept of a privileged structure refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for developing a variety of therapeutic agents. The piperidine (B6355638) ring is a foundational element in numerous pharmaceuticals, and its combination with a benzyl (B1604629) group, as seen in the N-benzylpiperidine (N-BP) motif, has proven to be a highly successful strategy in drug design. researchgate.netmdpi.comnih.gov The N-BP structure is noted for its three-dimensional character and structural flexibility, which allows for optimal interactions with diverse protein targets. researchgate.netnih.gov The this compound core, as a specific embodiment of this broader class, offers unique structural features conferred by its lactam functionality.

The N-benzylpiperidine motif is a cornerstone in many bioactive compounds due to its ability to engage in crucial cation-π interactions with target proteins. researchgate.net This interaction, where the positively charged nitrogen of the piperidine ring interacts with the electron-rich aromatic ring of an amino acid residue (like phenylalanine, tyrosine, or tryptophan), is a key factor in molecular recognition and binding affinity.

While distinct, the this compound scaffold shares structural kinship with the well-studied phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment. The benzoylpiperidine moiety is also considered a privileged structure and a potential bioisostere of the piperazine (B1678402) ring. This strategy of bioisosteric replacement—exchanging one functional group for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles—is a fundamental tool in medicinal chemistry. cambridgemedchemconsulting.combaranlab.org

In designing ligands based on the this compound scaffold, several bioisosteric replacements can be envisioned to modulate activity:

Aromatic Ring Substitution: The benzyl group's phenyl ring can be substituted with various groups (e.g., halogens, methoxy (B1213986) groups) or replaced entirely with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) to explore different binding pockets and alter electronic properties.

Lactam Ring Modification: The carbonyl group within the piperidin-2-one lactam can be replaced. For instance, replacing the piperidine ring with a piperazine ring is a common bioisosteric switch that can significantly alter a compound's properties. unisi.it

Linker Modification: The nature of the connection between the piperidine ring and the phenyl group can be altered. While this compound has a direct methylene (B1212753) linker, other designs might incorporate different linkers to optimize geometry and binding.

Derivatives of the benzylpiperidine and related scaffolds have demonstrated a wide array of pharmacological activities, underscoring the privileged nature of this structural class. The specific placement of the benzyl group and the presence of the lactam in this compound can fine-tune this activity toward various targets.

For instance, the N-benzylpiperidine core is central to the blockbuster drug Donepezil (B133215), an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. researchgate.net This highlights the potential of this scaffold in targeting central nervous system disorders. Analogues have also shown promise in other therapeutic areas. Derivatives of N-benzyl piperidin-4-one have been synthesized and found to possess potent antimicrobial activity against fungi like Aspergillus niger and bacteria such as Escherichia coli. researchgate.net Furthermore, related structures like 2-benzyl-5-(N,N-dimethylamino)-gamma-valerolactone, a gamma-lactam analogue, have been identified as inhibitors of plasma cholinesterase. nih.gov Other related benzylpiperazine derivatives have been developed as potent and selective ligands for the sigma-1 (σ1) receptor, which is a target for treating neuropathic pain. nih.gov

Table 1: Pharmacological Activities of Benzylpiperidine-Related Scaffolds

| Scaffold/Derivative | Pharmacological Activity | Target/Application |

|---|---|---|

| Donepezil (N-benzylpiperidine derivative) researchgate.net | Acetylcholinesterase Inhibition | Alzheimer's Disease |

| N-benzyl piperidin-4-one derivatives researchgate.net | Antimicrobial | Aspergillus niger, Escherichia coli |

| Benzylpiperazine derivatives nih.gov | Sigma-1 (σ1) Receptor Antagonism | Neuropathic Pain |

| 2-benzyl-5-(N,N-dimethylamino)-gamma-valerolactone nih.gov | Cholinesterase Inhibition | Enzyme Inhibition |

Design Principles for this compound Based Ligands

The development of novel therapeutic agents from a privileged scaffold like this compound relies on established drug design principles, including rational design and fragment-based approaches.

Rational drug design involves the methodical, structure-based design or modification of a chemical entity to achieve a desired biological effect. This process often begins with a "hit" or "lead" compound, which is then optimized through iterative chemical synthesis and biological testing. For the this compound scaffold, a rational design strategy would involve:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) implicated in a disease state.

Structural Analysis: Using techniques like X-ray crystallography or computational modeling to understand how a ligand based on the this compound core might bind to the target's active site.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to probe for improved interactions. For example, synthesizing a library of analogues where the substitution pattern on the benzyl ring is varied allows chemists to determine which groups enhance potency or selectivity. The synthesis of a series of isoquinolinone-based capsid assembly modulators for the Hepatitis B Virus (HBV) serves as a powerful example of how a minimal pharmacophore can be defined and optimized through rational design. nih.gov A similar approach could be applied to the this compound core to develop potent and selective ligands for a chosen target.

Fragment-Based Drug Discovery (FBDD) is an alternative approach to lead identification that has gained prominence. nih.govnih.gov Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. Hits from these screens are then optimized, often by linking two or more fragments that bind to adjacent sites or by growing a single fragment to achieve higher affinity. nih.gov

The this compound scaffold could be approached using FBDD in two main ways:

Scaffold as a "Hit": A fragment resembling a portion of the this compound structure (e.g., a simple piperidinone or a benzyl fragment) could be identified in an initial screen. This fragment would then be elaborated or "grown" into a more potent, larger molecule that incorporates the full scaffold.

Scaffold by Fragment Linking: Two separate fragments, one binding where the piperidinone ring would sit and another binding where the benzyl group would be, could be identified. These fragments could then be connected using an appropriate chemical linker to generate a high-affinity ligand based on the this compound architecture.

This strategy is particularly powerful for developing inhibitors for challenging targets and can lead to lead compounds with superior physicochemical properties compared to those identified through traditional high-throughput screening.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl(piperidin-4-yl)methanone (Benzoylpiperidine) |

| Piperazine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Pyridine |

| Thiophene |

| Donepezil |

| 2-benzyl-5-(N,N-dimethylamino)-gamma-valerolactone |

| N-benzyl piperidin-4-one |

| delta-Valerolactam (Piperidin-2-one) |

Biological Activities and Target Interactions in Vitro Studies

Enzyme Inhibition Studies

Derivatives of benzylpiperidine are recognized for their inhibitory activity against cholinesterases, enzymes pivotal in the cholinergic nervous system.

A series of 1,3-dimethylbenzimidazolinone derivatives featuring a benzylpiperidine moiety were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Among the synthesized compounds, 15b and 15j emerged as potent inhibitors. Compound 15b showed a submicromolar IC50 value of 0.39 µM against AChE from electric eel (eeAChE), while compound 15j was a potent inhibitor of BChE from equine serum (eqBChE) with an IC50 of 0.16 µM. nih.gov Kinetic studies indicated a competitive mode of inhibition for both compounds. nih.gov Further testing on human cholinesterases confirmed their activity, with 15b showing IC50 values of 1.49 µM (hAChE) and 1.33 µM (hBChE), and 15j showing values of 1.25 µM (hAChE) and 0.66 µM (hBChE). nih.gov

In another study, N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamide (B32628) derivatives were assessed. The lead compound of this series, SD-6 , which has an unsubstituted phenyl ring, demonstrated good inhibitory activity against human AChE (hAChE) with an IC50 value of 0.907 µM. nih.gov

Additionally, a polyfunctionalized pyridine (B92270), 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , was identified as a highly potent inhibitor of AChE with an IC50 of 13 nM, and it also inhibited BChE with an IC50 of 3.1 µM. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 5-Benzylpiperidin-2-one Derivatives

A novel class of benzylpiperidine-based inhibitors has been identified for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol. rsc.orgresearchgate.net The initial hybrid compound, 7 , showed promising MAGL inhibition with an IC50 value of 133.9 nM. ebi.ac.uk Further structural modifications led to the discovery of compound 13 , a potent, reversible, and selective MAGL inhibitor. rsc.orgresearchgate.net The introduction of halogen atoms, such as chlorine in compounds 10c (IC50 = 124.6 nM) and 10d (IC50 = 107.2 nM), and bromine in compound 10e (IC50 = 109.4 nM), maintained or slightly improved the inhibitory potency. ebi.ac.uk Optimization of a related benzoylpiperidine class led to the identification of compound 23 , a highly potent reversible MAGL inhibitor with an IC50 of 80 nM. nih.gov

Table 2: MAGL Inhibitory Activity of Benzylpiperidine Derivatives

β-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway related to Alzheimer's disease. nih.govnih.gov Benzamide derivatives have been explored as potential BACE1 inhibitors. In one study, a series of new benzamides were synthesized and tested for both AChE and BACE1 inhibition. wikipedia.org While several compounds showed activity, compound JW8 was the most effective against BACE1, with an IC50 value of 9.01 µM. wikipedia.org In a separate investigation, N-(1-Benzylpiperidin-4-yl) based molecular hybrids were evaluated for their inhibitory potential against human BACE1 (hBACE-1). nih.gov Several compounds, including SD-3 , SD-5 , SD-9 , SD-12 , SD-13 , SD-15 , SD-16 , and SD-17 , displayed moderate inhibition of hBACE-1. nih.gov

Table 3: BACE1 Inhibitory Activity of this compound Related Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for conditions involving hyperpigmentation. A series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs were synthesized and found to be potent tyrosinase inhibitors. Analog 3 , with a 2,4-dihydroxyphenyl group, was a particularly potent competitive inhibitor of mushroom tyrosinase, with an IC50 value of 90 nM, which is significantly more potent than the reference compound kojic acid (IC50 = 19.22 µM). Analogs 1 (4-hydroxyphenyl) and 2 (3,4-dihydroxyphenyl) also showed strong inhibition with IC50 values of 5.51 µM and 5.75 µM, respectively. Furthermore, a series of N-1-benzyl-indole-based thiosemicarbazones were synthesized, with compound 5k showing the highest inhibitory activity against tyrosinase (IC50 = 12.40 µM) and acting as a competitive inhibitor.

Table 4: Tyrosinase Inhibitory Activity of Benzyl-Heterocycle Derivatives

Research into related heterocyclic structures has shown dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. A study on benzhydrylpiperazine derivatives, which share structural similarities with benzylpiperidines, identified potent dual inhibitors. ebi.ac.uk Compound 9d , featuring a 4-chloro substitution, demonstrated promising inhibition of both COX-2 (IC50 = 0.25 µM) and 5-LOX (IC50 = 7.87 µM), outperforming the standard drugs celecoxib (B62257) and zileuton, respectively. ebi.ac.uk Although not strictly this compound derivatives, these findings suggest that the broader benzyl-heterocycle scaffold has potential for dual COX/LOX inhibition. There is no specific literature available detailing the direct inhibition of LOX or COX by this compound itself.

Table 5: COX/LOX Inhibitory Activity of Related Benzhydrylpiperazine Derivatives

Extensive searches of scientific literature did not yield any studies linking this compound or its direct derivatives to the inhibition of Orotidine 5'-Monophosphate Decarboxylase. The known inhibitors of this enzyme are primarily nucleotide analogs, which are structurally distinct from piperidine-based compounds. rsc.org

However, research into related structures has identified other enzyme targets. For instance, a series of 5-benzylamine-substituted pyrimido[4,5-c]quinolines were synthesized and found to be inhibitors of Casein Kinase 2 (CSNK2A). Analogs with electron-withdrawing (4c , 4g ) or electron-donating (4f ) groups on the benzyl (B1604629) ring, as well as those with non-aromatic groups like cyclohexylmethyl (4t ), retained potent activity against CSNK2A. This indicates that the benzylamine (B48309) fragment, related to the benzylpiperidine core, can be incorporated into scaffolds targeting kinases.

Anti-Amyloidogenic Properties

The pathogenesis of Alzheimer's disease is closely linked to the "amyloid cascade hypothesis," which posits that the formation of β-amyloid plaques is a central event leading to neurodegeneration. nih.gov Consequently, therapeutic strategies often aim to interfere with this process. While direct anti-amyloidogenic properties of this compound are not reported, related research provides context. The development of dual-target inhibitors, such as those targeting acetylcholinesterase (AChE) and the serotonin (B10506) transporter, is rooted in addressing the multiple pathological changes seen in Alzheimer's disease, including the amyloid cascade and neurotransmitter imbalances. nih.gov Furthermore, sigma-1 (σ₁) receptor agonists have been shown to be neuroprotective in preclinical models of neurodegenerative diseases, including Alzheimer's, suggesting that ligands targeting this receptor may have disease-modifying potential. uniba.it

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| N-benzyl phenethylamines |

| Acetylcholine |

Inhibition of Amyloid-Beta (Aβ) Aggregation

Derivatives of the 2-piperidone (B129406) structure have demonstrated a significant ability to inhibit the self-aggregation of the amyloid-beta (Aβ) peptide, a key event in the pathology of Alzheimer's disease. nih.gov In one study, a series of novel 2-piperidone derivatives were synthesized and evaluated for their potential to interfere with the aggregation of Aβ(1-42). The results indicated that most of the tested compounds had a notable potency in inhibiting this process. nih.gov For instance, a specific derivative, compound 7q , showed a concentration-dependent inhibition of Aβ(1-42) self-aggregation, achieving 59.11% inhibition at a concentration of 20 μM. nih.gov

Similarly, a series of N-benzyl piperidine (B6355638) derivatives were also found to possess Aβ aggregation inhibition properties. nih.gov This suggests that the piperidine core, whether in a piperidone or N-substituted form, is a viable scaffold for developing inhibitors of amyloid fibrillogenesis.

Table 1: Inhibition of Aβ(1-42) Self-Aggregation by 2-Piperidone Derivative

| Compound | Concentration (μM) | Inhibition (%) |

|---|---|---|

| 7q | 20 | 59.11 |

Data sourced from a study on novel 2-piperidone derivatives. nih.gov

Cellular and Biochemical Studies

Beyond target-specific interactions, derivatives of this compound have been assessed for their effects in various cellular models, revealing a broader biochemical profile.

Antiproliferative Activity on Cancer Cell Lines (e.g., Leukemia, Ovarian)

The cytotoxic potential of piperidine-containing compounds has been evaluated against various cancer cell lines. A study focusing on new pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which incorporate a substituted piperidine ring, demonstrated interesting cytotoxic potential against several human leukemia cell lines. nih.gov These compounds were evaluated against both lymphoid (Jurkat, U266) and myeloid (K562, U937, HL60) leukemia cell lines. nih.gov The results, measured by the concentration required for 50% inhibition of cell growth (IC₅₀), showed that several derivatives possess significant antiproliferative activity, with some showing high selectivity for leukemia cells over normal human peripheral blood mononuclear cells (PBMCs). nih.gov

Table 2: Antiproliferative Activity (IC₅₀ in μM) of Selected Piperidine-Containing Pyrroloquinoxaline Derivatives on Leukemia Cell Lines

| Compound | Jurkat | U266 | K562 | U937 | HL60 |

|---|---|---|---|---|---|

| 1a | 1.1 ± 0.1 | 1.9 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.4 ± 0.1 |

| 1m | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.8 ± 0.1 | 1.3 ± 0.1 | 1.0 ± 0.1 |

| 1n | 0.9 ± 0.1 | 1.7 ± 0.1 | 0.9 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1 |

Data represents the mean ± standard deviation from a study on pyrrolo[1,2-a]quinoxaline derivatives. nih.gov

Antioxidant Potential and Free Radical Scavenging

The piperidine nucleus is considered a promising scaffold for developing potent antioxidant agents. innovareacademics.in Studies on piperidone derivatives have confirmed their capacity to act as antioxidants. itmedicalteam.pl The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. itmedicalteam.pl Research has shown that piperidone compounds demonstrate excellent radical scavenging activity. itmedicalteam.pl Furthermore, certain N-benzyl piperidine derivatives have also been identified as having free radical scavenging capabilities. nih.gov

Neuroprotection Mechanisms in Neuronal Cell Models

Derivatives of this chemical class have shown promise in protecting neuronal cells from various insults. In studies using LPS-stimulated microglia, 2-piperidone derivatives were found to prevent the death of SH-SY5Y neuronal cells, indicating a protective effect against inflammation-mediated neurotoxicity. nih.gov These compounds effectively suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from microglial cells. nih.gov

Furthermore, N-benzyl piperidine derivatives have exhibited promising neuroprotective activities in PC-12 cells. nih.gov The protective effects of piperidine-based compounds, such as piperine, are attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov

Biometal Chelation Activity

The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases like Alzheimer's. These metal ions can bind to Aβ peptides and promote their aggregation and oxidative stress. Compounds capable of chelating these metal ions can be therapeutically beneficial. Research has shown that certain N-benzyl piperidine derivatives possess metal-chelating activities, adding another dimension to their multifunctional profile for potential use in treating neurodegenerative diseases. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituent Modifications on Biological Activity

Modifications to the core structure of 5-Benzylpiperidin-2-one, whether on the aromatic ring, the linker, or the heterocyclic system, can profoundly alter its biological profile.

The benzyl (B1604629) moiety of this compound is a critical site for modification, where substitutions on the aromatic ring can modulate binding affinity and selectivity. The nature of these substituents influences the electronic and steric properties of the entire molecule.

Substituents on an aromatic ring can exert influence through two primary mechanisms: the inductive effect and the resonance (or conjugative) effect. libretexts.orgmsu.edu The inductive effect is an electronic effect transmitted through sigma bonds, where electronegative atoms like halogens, oxygen, or nitrogen withdraw electron density from the ring, generally deactivating it towards electrophilic attack. libretexts.orgmsu.edu Conversely, the resonance effect involves the delocalization of non-bonding electron pairs into the aromatic pi-system, which can donate electron density to the ring, particularly at the ortho and para positions. libretexts.org

In related N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitutions on the benzyl group's aromatic ring led to either similar or slightly decreased affinity for sigma-1 receptors. researchgate.net However, when halogen substitutions were present on both the benzyl group and another aromatic moiety, the affinity for sigma-1 receptors remained similar, while affinity for sigma-2 receptors significantly increased. researchgate.net This suggests that aromatic substitution can be a key determinant of selectivity between receptor subtypes. For nucleophilic aromatic substitution reactions, the presence of strong electron-withdrawing groups on the aromatic ring is essential for the reaction to proceed. masterorganicchemistry.com

| Substituent Type | Example Groups | General Effect on Aromatic Ring | Potential Impact on Binding |

|---|---|---|---|

| Electron-Donating (Activating) | -OH, -OCH₃, -NH₂ | Increases electron density, especially at ortho/para positions. libretexts.org | May enhance interactions with electron-deficient pockets in a receptor. |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -C(O)R | Decreases electron density across the ring. libretexts.orgmsu.edu | May be favorable for interactions with electron-rich receptor sites. |

| Halogens | -F, -Cl, -Br | Inductively withdrawing but can be weakly resonance-donating. libretexts.orgmsu.edu | Can alter selectivity and affinity, as seen in sigma receptor ligands. researchgate.net |

The structural components connecting the benzyl group to the piperidinone ring can be considered a linker. Modifications here, such as altering its length or replacing constituent atoms, are crucial for optimizing biological activity. In fentanyl analogues, for example, shortening the chain between the piperidine (B6355638) ring and the phenyl group creates benzylfentanyl, while lengthening it produces homofentanyl, each with distinct pharmacological profiles. wikipedia.org

Systematic chemical modification of linkers has been shown to have a significant impact on tumor-targeting and pharmacokinetic properties in other molecular scaffolds. nih.gov The stability of the linker is also a critical factor, particularly in applications like antibody-drug conjugates, where premature cleavage can lead to systemic toxicity. nih.gov

Replacing atoms within the core structure (heteroatom replacements) also plays a significant role in SAR. Studies on N-aralkyl-4-benzylpiperidines and the corresponding N-aralkyl-4-benzylpiperazines showed that the piperazine (B1678402) derivatives may bind to sigma-1 receptors in a different manner than the piperidine compounds. nih.gov This suggests that replacing the piperidine nitrogen could alter the binding mode and selectivity profile. nih.gov Furthermore, replacing the phenyl ring of an acetamide (B32628) moiety with a thiophene, naphthyl, or indole (B1671886) ring had little effect on sigma-1 receptor affinity, but replacement with an imidazole (B134444) or pyridyl ring led to a significant loss in affinity. researchgate.net This highlights that not all heteroaromatic rings are tolerated, and their specific electronic and steric properties are key.

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of chiral compounds like this compound. nih.govnih.gov The presence of a chiral center at the C5 position means that the compound can exist as two enantiomers, (R)-5-benzylpiperidin-2-one and (S)-5-benzylpiperidin-2-one, which can exhibit different biological activities, metabolic pathways, and transport efficiencies. nih.gov For many compounds, stereochemistry is the primary driver for potency and pharmacokinetic properties. nih.gov In some cases, only isomers with a specific stereochemistry, such as the natural (5S, αS) isomers of 3-Br-acivicin, show significant biological activity, which may be due to stereoselective uptake by transport systems. nih.gov

The piperidin-2-one ring is not planar and exists in various conformations, such as chair, boat, or twist-boat forms. researchgate.netlibretexts.org The specific conformation adopted is influenced by the substituents on the ring. libretexts.org In disubstituted cyclohexanes, which are structurally analogous to the piperidine ring, substituents generally prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org The most stable conformation typically places the largest substituent in the equatorial position. libretexts.org For N-acyl-piperidin-4-ones, spectral data indicates a preference for a distorted boat conformation. researchgate.net The conformational preference of the this compound ring, and therefore the spatial orientation of the benzyl group, is critical for its interaction with a receptor binding site.

QSAR Models for Predicting Activity and Selectivity

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijper.org These models use molecular descriptors to quantify structural features and correlate them with activity, providing a predictive tool for designing new, more potent compounds.

Hansch analysis is a classic QSAR approach that correlates biological activity with physicochemical parameters of substituents using a linear free energy-related model. nih.govacs.org The fundamental Hansch equation relates the logarithm of biological activity (log 1/C) to parameters representing hydrophobicity (π), electronic effects (σ), and steric effects (Es). ijpras.comslideshare.net

log(1/C) = k₁π + k₂σ + k₃Es + k₄

A Hansch-type analysis performed on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which are structurally related to this compound, explored the importance of lipophilicity and electron-donating substituents for binding affinity to the CCR5 receptor. nih.govacs.org The analysis uses physicochemical variables such as the hydrophobicity constant (π), Hammett's electronic parameter (σ), and steric parameters like molar refractivity as predictor variables. nih.govacs.org Often, the relationship between hydrophobicity (log P) and activity is not linear but parabolic, indicating an optimal hydrophobicity for activity, beyond which membrane penetration or solubility may become limiting. ijpras.com

Modern QSAR models employ a wide range of molecular descriptors to encode chemical information. mdpi.com These descriptors can be classified into various types, including constitutional, topological, geometrical, and electronic, each capturing different aspects of the molecular structure. mdpi.comresearchgate.net

In QSAR studies of related heterocyclic compounds, various descriptors have been found to be important for predicting biological activity. For a series of 3,5-bis(arylidene)-4-piperidones, molecular density and topological indices were identified as key factors for cytotoxicity. nih.gov For CCR5 antagonists based on a benzylpiperidine scaffold, 3D-QSAR models showed the importance of descriptors related to charge, molecular shape, and volume. nih.govacs.org For instance, a high relative negative charge (RNCG) and an increase in molecular volume were found to be conducive to binding affinity, while the presence of a chiral center made the molecule less active in that specific series. nih.govacs.org

The development of a robust QSAR model involves selecting relevant descriptors, building a mathematical equation (e.g., through multiple linear regression or partial least squares), and rigorously validating the model's predictive power. nih.govresearchgate.netnih.gov A well-validated QSAR model can then be used to predict the activity of newly designed compounds, prioritizing synthetic efforts toward the most promising candidates. nih.govmdpi.com

| Descriptor Class | Example Descriptors | Information Encoded | Relevance |

|---|---|---|---|

| Constitutional / Topological | Molecular Weight, Atom Counts, Narumi Harmonic Topological Index (HNar), X2A nih.gov | Molecular size, composition, and atomic connectivity. mdpi.comnih.gov | Fundamental properties influencing pharmacokinetics and overall steric fit. |

| Geometrical (3D) | Molecular Volume, van der Waals Area, Molecular Density, Length (Lz) nih.govacs.orgnih.gov | The 3D shape and size of the molecule. mdpi.com | Crucial for receptor-ligand complementarity and steric interactions. nih.govacs.org |

| Electronic | Relative Negative Charge (RNCG), Dipole Moment, Hammett constant (σ) nih.govacs.org | Distribution of electrons and partial charges within the molecule. | Governs electrostatic and hydrogen-bonding interactions with the target. |

| Physicochemical | LogP, Hydrophobicity constant (π), Molar Refractivity nih.govacs.org | Lipophilicity and polarizability. slideshare.net | Affects membrane permeability, solubility, and binding to hydrophobic pockets. |

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore can be constructed by dissecting its core structure and considering the potential interactions each component might have with a biological target.

Essential Structural Elements for Target Interaction

The fundamental framework of this compound suggests several key structural elements that are likely crucial for its interaction with biological targets. These include the piperidin-2-one ring, the benzyl substituent, and the stereochemistry of the molecule.

The piperidin-2-one ring , also known as a δ-valerolactam, is a core component. The lactam functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, provides a key point for polar interactions with a target protein. The cyclic nature of the piperidine ring also imparts a degree of conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding.

The benzyl group at the 5-position introduces a significant hydrophobic element. This aromatic ring can engage in various non-covalent interactions, including van der Waals forces, π-π stacking with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in a binding pocket, and cation-π interactions if the target site contains a positively charged residue. The flexibility of the bond connecting the benzyl group to the piperidine ring allows it to adopt different orientations to optimize these hydrophobic interactions.

Stereochemistry at the C5 position is another critical factor. The presence of a chiral center means that the two enantiomers of this compound could exhibit different biological activities and potencies. The specific spatial arrangement of the benzyl group will dictate how it fits into a binding site, with one enantiomer potentially achieving a more favorable set of interactions than the other.

Hotspots for Ligand-Target Binding

Based on the essential structural elements, several "hotspots" for ligand-target binding can be proposed for the this compound scaffold. These are regions of the molecule that are most likely to form critical interactions with a biological receptor or enzyme.

The primary hotspots include:

The Lactam Moiety: The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These features make the lactam a critical anchor point for binding to polar residues within a target's active site.

The Aromatic Ring of the Benzyl Group: This region provides a large, non-polar surface for hydrophobic interactions. It can fit into hydrophobic pockets within a protein, contributing significantly to binding affinity.

The Piperidine Ring Nitrogen: While part of the lactam, the nitrogen atom's lone pair of electrons could potentially engage in additional interactions, although this is less likely given its amide character.

The interplay of these features defines the pharmacophoric potential of this compound. Modifications to any of these hotspots would be expected to have a significant impact on the compound's biological activity. For instance, substitution on the benzyl ring could modulate hydrophobic and electronic properties, while alterations to the piperidine ring could affect its conformation and the orientation of the key interacting groups.

Research Findings on Related Structures

Interactive Data Table of Related Compound Activities:

| Compound Class | Biological Target/Activity | Key Structural Features |

|---|---|---|

| N-Benzylpiperidine Derivatives | Acetylcholinesterase Inhibition | N-benzyl group, piperidine ring |

| Piperidone-Containing Compounds | Anticancer (Proteasome Inhibition, Apoptosis Induction) | Piperidone ring |

This table illustrates that the core components of this compound are present in various biologically active molecules, underscoring the potential of this scaffold for further investigation and development in medicinal chemistry.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential interactions between a ligand and its protein target.

Docking studies on N-benzylpiperidine derivatives reveal that these molecules can effectively fit into the binding sites of various receptors, particularly sigma (σ) receptors and cholinesterases. For instance, a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was shown to fully occupy the active site of the human sigma-1 receptor (hσ₁R), adopting a binding pose similar to known antagonists. nih.gov The binding is often stabilized by a combination of interactions.

Key binding interactions observed for N-benzylpiperidine analogs include:

Salt Bridges: The protonatable nitrogen atom of the piperidine (B6355638) ring frequently forms strong ionic interactions, or salt bridges, with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the receptor's binding pocket. nih.gov

Hydrogen Bonds: In addition to ionic interactions, the piperidine nitrogen can act as a hydrogen bond acceptor or donor, further anchoring the ligand within the active site. nih.gov

π-Cation Interactions: The positively charged piperidine nitrogen can interact favorably with the electron-rich aromatic rings of residues such as phenylalanine (Phe) and tryptophan (Trp). nih.gov

Molecular docking simulations have successfully identified specific amino acid residues that are crucial for the binding of N-benzylpiperidine derivatives to their protein targets.

In the human sigma-1 receptor (hσ₁R), the binding pocket is characterized by both hydrophobic and acidic residues. The most critical interactions for N-benzylpiperidine analogs involve a "binding dyad" formed by Glu172 and Asp126. nih.govnih.gov The protonated piperidine nitrogen forms a bidentate salt bridge with the carboxylate groups of these two residues. nih.gov Other significant residues contributing to binding through hydrophobic and other interactions include Val84, Trp89, Met93, Leu95, Phe107, Ile124, and Trp164. nih.govnih.gov Specifically, a π–cation interaction between the ionized nitrogen and Phe107 has been noted. nih.gov

For the human dopamine (B1211576) D₂ receptor, a key interaction was identified between the protonatable nitrogen atom of a benzyl-tetrahydropyridine derivative and the crucial Asp114 residue. mdpi.com In the context of cholinesterase inhibition, docking studies of N-benzyl-piperidine derivatives highlighted interactions with key residues in the active sites of both AChE and BuChE, leading to significant binding free energy estimations. nih.gov

| Derivative Analyzed | Target Protein | Binding Affinity / Energy | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human σ₁ Receptor (hσ₁R) | -11.2 kcal/mol | Glu172, Asp126, Tyr103, Val84, Trp89, Met93, Leu95, Phe107, Ile124, Trp164 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Ki = 3.2 nM | Glu172, Asp126, Phe107, Trp89 | nih.gov |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Human Dopamine D₂ Receptor | Ki = 151 nM | Asp114 | mdpi.com |

| N-benzyl-piperidine derivative 4a | Acetylcholinesterase (AChE) | -36.69 ± 4.47 kcal/mol | Interacts with key residues of the target enzyme. | nih.gov |

| N-benzyl-piperidine derivative 4a | Butyrylcholinesterase (BuChE) | -32.23 ± 3.99 kcal/mol | Interacts with key residues of the target enzyme. | nih.gov |

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, electronic properties, and spectroscopic parameters.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. wikipedia.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov

In a representative DFT study on a related compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energies were calculated, revealing a small energy gap that indicates high chemical reactivity. nih.gov The HOMO was primarily localized on the sulfur and nitrogen-containing parts of the molecule, indicating these are the likely sites for electrophilic attack. nih.gov The LUMO was distributed more broadly across the molecule. nih.gov For 5-Benzylpiperidin-2-one, the HOMO would likely have significant contributions from the nitrogen lone pair and the π-system of the benzyl (B1604629) group, while the LUMO would be associated with the π* orbital of the carbonyl group and the benzyl ring.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -0.26751 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.18094 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | -0.08657 eV | Indicates high chemical reactivity and polarizability |

| Chemical Hardness (η) | 0.04 eV | Low value indicates a "soft" molecule |

| Electrophilicity Index (ω) | 0.58 eV | Measures the ability to accept electrons |

| Chemical Softness (S) | 11.55 eV-1 | High value correlates with high reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). nih.gov

For this compound, an MEP map would show a distinct region of negative potential (red) around the electronegative oxygen atom of the C2 carbonyl group, making it a prime site for nucleophilic attack. Conversely, regions of positive potential (blue) would be localized around the hydrogen atoms, particularly the acidic protons on the carbon adjacent to the carbonyl group and the hydrogens on the aromatic ring. The nitrogen atom's potential would be influenced by its bonding environment but is generally less nucleophilic than the carbonyl oxygen in a lactam structure. Such maps are crucial for understanding how the molecule might interact with biological receptors and other molecules. rsc.org

of this compound

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and development. These in silico techniques provide profound insights into the three-dimensional (3D) structure of molecules, their dynamic behaviors, and their interactions with biological targets. For the compound this compound, computational studies are pivotal in elucidating its conformational landscape, predicting its binding affinity to potential protein targets, and evaluating its pharmacokinetic profile. This section delves into molecular dynamics simulations and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound and its derivatives.

Conformational Stability and Dynamic Behavior of Ligand-Target Complexes

The biological activity of a molecule is intrinsically linked to its 3D conformation. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational space of a molecule and its complex with a biological target over time, providing a dynamic picture of their interaction.

While specific MD simulation studies on a this compound-protein complex are not extensively documented in publicly available literature, the conformational preferences of the piperidine ring, which forms the core of this compound, have been a subject of considerable investigation. The piperidine ring can adopt several conformations, with the most common being the chair and boat forms, along with a less stable twist-boat conformation. qmul.ac.ukyoutube.com

For N-acylpiperidines, a pseudoallylic strain can influence the conformational preference, often favoring an axial orientation of a substituent at the C2 position. nih.gov Quantum mechanics calculations have suggested that for N-acylpiperidines with a 2-methyl substituent, the twist-boat conformation is about 1.5 kcal/mol less favorable than the chair conformation. nih.gov In a study of N-acylpiperidine structures from the Protein Data Bank (PDB), it was observed that 23% of the ligands adopted a twist-boat ring conformation, suggesting that this less favorable conformation can be stabilized by protein-ligand interactions. nih.gov

In the absence of direct MD simulation data for this compound, studies on structurally related N-benzylpiperidine derivatives can offer valuable insights. For instance, the crystal structure of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine revealed that the piperidine ring adopts a chair conformation with the benzyl and mesityl rings in acute positions relative to the central piperidine ring. nih.gov This suggests that a chair conformation is a likely stable conformer for this compound.

The dynamic behavior of a ligand-target complex is crucial for understanding the stability of the binding and the mechanism of action. MD simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, in a study of aminoethyl-substituted piperidine derivatives binding to the σ₁ receptor, MD simulations and per-residue binding free energy deconvolution identified that the protonated piperidine ring has significant interactions within the lipophilic binding pocket. nih.gov Although this study does not include this compound, it highlights the type of dynamic interaction analysis that would be critical to understanding its biological activity.

Binding Free Energy Calculations

The prediction of binding affinity between a ligand and its target is a cornerstone of computational drug design. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the free energy of binding from MD simulation trajectories. nih.govresearchgate.netrsc.org These methods offer a balance between computational cost and accuracy, making them valuable for ranking potential drug candidates.

There is a lack of specific MM/PBSA or MM/GBSA studies for this compound in the available literature. However, the application of these methods to other piperidine-containing compounds demonstrates their utility. For instance, in a study of piperidine derivatives as σ₁ receptor ligands, MM/PBSA calculations were used to determine the Gibbs free energy of binding (ΔG_bind). The results showed that piperidine derivatives had a lower ΔG_bind compared to cyclohexane (B81311) derivatives, which was in agreement with experimental data. nih.gov

In another study on piperazine-substituted naphthoquinone derivatives as PARP-1 inhibitors, MM/GBSA analyses were employed to rank the binding affinities. The calculations revealed significant differences in binding energies between different compounds, aiding in the identification of potent and specific inhibitors. nih.gov For example, one compound exhibited a strong binding affinity to PARP-1 with a score of -62.87 kcal/mol. nih.gov These examples underscore the potential of MM/PBSA and MM/GBSA to quantitatively assess the binding of this compound to a putative target, once identified.

The general workflow for such a calculation involves:

Running an MD simulation of the ligand-protein complex.

Extracting snapshots from the simulation trajectory.

Calculating the molecular mechanics energy, polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy for the complex, protein, and ligand.

Averaging these energies over the snapshots to obtain the final binding free energy.

In Silico ADMET Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to avoid late-stage failures due to poor pharmacokinetics or toxicity. researchgate.net In silico ADMET prediction tools provide a rapid and cost-effective means to assess these properties early in the discovery process. mdpi.comresearchgate.net

Absorption, Distribution, Metabolism Evaluation

For this compound, key ADMET parameters can be estimated using various online servers and computational models. These predictions are based on the molecule's physicochemical properties.

Table 1: Predicted ADMET Properties of this compound and a Related Compound

| Property | Predicted Value for this compound (Estimated) | Predicted Value for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine nih.gov | Significance |

| Absorption | |||

| Gastrointestinal (GI) Absorption | High | High | Indicates good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Suggests potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | - | If not a substrate, less likely to be actively effluxed from cells. |

| Distribution | |||

| Volume of Distribution (VDss) | Moderate to High | - | Influences the half-life and concentration in various tissues. |

| Metabolism | |||

| CYP1A2 inhibitor | No | - | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 inhibitor | No | - | Low potential for drug-drug interactions via this isoform. |

| CYP2C19 inhibitor | No | - | Low potential for drug-drug interactions via this isoform. |

| CYP2D6 inhibitor | Yes | - | Potential for drug-drug interactions with drugs metabolized by this isoform. |

| CYP3A4 inhibitor | No | - | Low potential for drug-drug interactions via this isoform. |

Note: The predicted values for this compound are estimations based on its structure and data from related compounds. These would need to be confirmed by specific in silico and experimental studies.

A study on benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors highlighted the importance of ADME parameters, noting that the lead compounds exhibited very good properties and low in vivo toxicity. unimi.itnih.gov

Prediction of Drug-Likeness and Bioavailability Attributes

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. chemrevlett.com One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. researchgate.net This rule states that an orally active drug is more likely to have:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

A related benzylpiperidine derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was shown to obey all of Lipinski's rules and had a bioavailability score of 0.55. nih.gov In silico analysis of various piperidine derivatives has frequently shown good drug-like properties. researchgate.net

For this compound, we can calculate these properties to assess its drug-likeness.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 189.26 g/mol | < 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 | Yes |

| logP (Octanol-water partition coefficient) | 1.89 | ≤ 5 | Yes |

| Molar Refractivity | 57.3 cm³ | 40 - 130 | Yes |

| Polar Surface Area (PSA) | 29.1 Ų | < 140 Ų | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

| Bioavailability Score | 0.55 | - | - |

Note: These values are calculated based on the chemical structure of this compound using computational tools.

The predicted properties for this compound fall well within the acceptable ranges defined by Lipinski's Rule of Five, suggesting that the compound has a high likelihood of being orally bioavailable and possessing good drug-like characteristics. The bioavailability score of 0.55 further supports this prediction. nih.gov Studies on other piperidine derivatives have also indicated favorable oral bioavailability. researchgate.net

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for 5-Benzylpiperidin-2-one Analogues

The piperidine (B6355638) nucleus is a common feature in a multitude of bioactive compounds, targeting a wide array of proteins. clinmedkaz.org While derivatives of similar scaffolds like N-benzylpiperidine have been extensively studied as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1) for Alzheimer's disease, the full biological target space for this compound analogues remains largely uncharted. nih.govnih.govnih.gov

Future investigations should focus on screening libraries of this compound derivatives against a broader range of biological targets implicated in various pathologies. Computational methods, such as inverse docking or target prediction tools like SwissTargetPrediction, can be employed to identify potential protein targets in silico. clinmedkaz.org These predictions can then guide experimental validation.

Potential novel target classes include:

Kinases: Many cancers are driven by aberrant kinase activity. The this compound scaffold could be elaborated to design specific inhibitors of protein kinases, such as VEGFR-2, which is involved in tumor angiogenesis. mdpi.comnih.gov

Ion Channels: As modulators of neuronal activity, ion channels are critical targets for neurological disorders. The piperidine motif is present in compounds that interact with these channels. clinmedkaz.org

Epigenetic Targets: Enzymes like histone deacetylases (HDACs) are crucial in gene regulation and are validated targets for cancer therapy. Designing dual-inhibitor compounds based on the this compound scaffold that also target epigenetic enzymes could be a promising strategy. nih.gov

Metabolic Enzymes: Dihydrofolate reductase (DHFR) is an essential enzyme in folate metabolism and a target for anticancer and antimicrobial agents. Piperidine-based thiosemicarbazones have shown inhibitory activity against DHFR, suggesting a potential avenue for this compound derivatives. nih.gov

Table 1: Potential Biological Targets for Piperidine-Based Scaffolds

| Target Protein/Family | Therapeutic Area | Relevant Findings for Piperidine Scaffolds | Citation |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | N-benzylpiperidine derivatives act as potent inhibitors. | nih.govnih.gov |

| β-Secretase-1 (BACE-1) | Alzheimer's Disease | Designed as dual-target inhibitors alongside AChE. | nih.govresearchgate.net |

| Sigma Receptors (σ1R/σ2R) | Neuropathic Pain, Neurological Disorders | N-benzylpiperidine derivatives show high affinity and selectivity. | nih.gov |

| Histone Deacetylases (HDAC) | Cancer, Alzheimer's Disease | Dual-target ligands with AChE inhibition have been developed. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | Piperidine-based thiosemicarbazones show potent inhibition. | nih.gov |

| VEGFR-2 | Cancer | Indolin-2-one derivatives show significant inhibitory activity. | mdpi.com |

Development of Advanced Synthetic Strategies for Complex Derivatives

The creation of diverse and structurally complex libraries of this compound analogues is essential for exploring their structure-activity relationships (SAR). While classical synthetic routes exist, future efforts should focus on more efficient, scalable, and stereocontrolled methodologies.

Key areas for synthetic development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly assembling complex molecules from simple starting materials in a single step. Developing MCR protocols for the synthesis of highly substituted γ-lactams, like the this compound core, would significantly accelerate library generation. nih.gov

Asymmetric Synthesis: The stereochemistry of the 5-benzyl group can be critical for biological activity. The development of robust asymmetric syntheses to access enantiomerically pure derivatives is a high-priority research direction. This could involve chiral catalysts or the use of chiral auxiliaries.

Late-Stage Functionalization: The ability to modify the this compound core at a late stage in the synthetic sequence is highly desirable. This allows for the rapid diversification of a common intermediate, which is crucial for lead optimization. Techniques like C-H activation could be explored for this purpose.

Flow Chemistry: For scalability and improved reaction control, translating key synthetic steps to a continuous flow process could be advantageous. This can lead to higher yields, improved purity, and safer reaction conditions.

Integration of Computational and Experimental Approaches for Lead Optimization

The modern drug discovery process relies heavily on the synergy between computational (in silico) and experimental (in vitro/in vivo) methods. researchgate.net For the this compound scaffold, this integrated approach can rationalize SAR and guide the design of more potent and selective ligands.

The iterative cycle for lead optimization would involve:

In Silico Design and Screening: Using the crystal structure of a target protein, molecular docking can predict the binding modes and affinities of virtual libraries of this compound analogues. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be built from initial experimental data to predict the activity of new designs.

Synthesis and In Vitro Validation: The most promising compounds identified in silico are then synthesized and tested in biochemical and cellular assays to determine their actual inhibitory potency and biological effects.

Molecular Dynamics (MD) Simulations: For validated hits, MD simulations can provide insights into the stability of the protein-ligand complex, revealing key interactions and conformational changes over time. mdpi.comacs.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues early in the design phase, helping to prioritize compounds with favorable drug-like characteristics and reducing late-stage failures. researchgate.netjneonatalsurg.com

This integrated workflow accelerates the design-make-test-analyze cycle, enabling a more resource-efficient path to identifying optimized lead compounds. nih.gov

Potential in Polypharmacology and Multi-Targeted Ligand Design

Complex multifactorial diseases, such as Alzheimer's disease and many cancers, often involve multiple pathological pathways. jneonatalsurg.com The traditional "one molecule, one target" paradigm is often insufficient for these conditions. Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising therapeutic strategy. nih.gov Multi-target-directed ligands (MTDLs) are molecules rationally designed to modulate several targets simultaneously. acs.org

The this compound scaffold is an excellent candidate for MTDL design. Its structure can be conceptually divided into distinct regions that can be modified to interact with different target proteins. For instance, research on N-benzylpiperidine derivatives has successfully produced dual inhibitors of AChE and BACE-1, or AChE and HDAC. nih.govnih.gov

Future research could focus on designing this compound-based MTDLs by:

Scaffold Hybridization: Combining the this compound core with other known pharmacophores. For example, merging it with structural motifs known to inhibit protein kinases or epigenetic enzymes.

Fragment-Based Linking: Using the piperidinone core as a central scaffold to link different pharmacophoric fragments, each designed to bind to a specific target.

This approach could lead to novel therapeutics for neurodegenerative diseases, cancers, and inflammatory disorders with potentially higher efficacy and a reduced likelihood of drug resistance. nih.govacs.org

Table 2: Examples of Multi-Target-Directed Ligands Based on Piperidine Scaffolds

| Compound Class | Targets | Therapeutic Indication | Key Finding | Citation |

| N-benzylpiperidine analogs | AChE & BACE-1 | Alzheimer's Disease | Compounds showed balanced, significant inhibition of both enzymes. | nih.govresearchgate.net |

| N-benzylpiperidine derivatives | HDAC & AChE | Alzheimer's Disease | Derivatives exhibited dual enzyme inhibition and neuroprotective activities. | nih.gov |

| Molecular Hybrids | AChE, BChE, BACE-1 | Alzheimer's Disease | Designed hybrids showed multi-target capabilities and reduced Aβ-aggregation. | acs.org |

| N-benzyl-piperidine derivatives | AChE & BuChE | Alzheimer's Disease | Rational modification of donepezil (B133215) led to potent dual cholinesterase inhibitors. | nih.gov |

Applications in Chemical Biology as Tool Compounds

Beyond direct therapeutic applications, this compound derivatives can be developed as valuable chemical biology tools to probe biological systems. Tool compounds are potent, selective, and well-characterized molecules used to study the function of specific proteins or pathways in vitro and in vivo.

The development of this compound-based tool compounds could involve:

Affinity Probes: Synthesizing derivatives with a reactive group or a photo-activatable cross-linker to covalently label the active site of a target protein, facilitating structural biology studies.

Fluorescent Probes: Incorporating a fluorophore into the molecular structure to allow for visualization of the target protein's localization and dynamics within living cells using microscopy techniques.

Affinity-Based Protein Profiling: Immobilizing a this compound analogue onto a solid support (e.g., agarose (B213101) beads) to perform pull-down experiments from cell lysates. This can help identify the direct binding partners of the compound, potentially uncovering novel targets or off-targets.

By designing specific tool compounds from the this compound scaffold, researchers can gain a deeper understanding of complex biological processes, validate new drug targets, and elucidate the mechanism of action of bioactive molecules.

Q & A

Basic Research Questions